![molecular formula C17H16N4O3S B2927191 2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097930-91-9](/img/structure/B2927191.png)
2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline” is a complex organic molecule. It contains a quinoxaline core, which is a type of nitrogen-containing heterocycle . Attached to this core is a pyrrolidine ring, another type of nitrogen-containing heterocycle . The pyrrolidine ring is sulfonylated with a pyridine-3-sulfonyl group . The molecular formula of the compound is C17H16N4O3S, and it has a molecular weight of 356.4.
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various types of chemical reactions . Pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings . The synthesis of substituted pyridines can be achieved via the remodeling of (aza)indoles/benzofurans .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a five-membered ring with one nitrogen atom . This ring is characterized by its non-planarity, a phenomenon called “pseudorotation”, which allows for increased three-dimensional coverage . The pyrrolidine ring is sulfonylated with a pyridine-3-sulfonyl group . The quinoxaline core is a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic and contains two nitrogen atoms .Scientific Research Applications
Synthesis and Chemical Properties
Research into quinoxaline derivatives, including those similar to 2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline, has explored various synthesis methods and chemical reactions. One approach involves the sulphonation of pyrrolo[1,2-a]quinoxaline, yielding specific sulphonic acids as major products. This process is indicative of the chemical reactivity and potential modifications that can be applied to the quinoxaline backbone, suggesting applications in creating diverse molecular structures for further study (Cheeseman & Roy, 1969). Additionally, the synthesis of N-heterocycle-fused quinoxalines using dimethyl sulfoxide demonstrates an efficient, green method for producing a wide range of derivatives, including pyrrolo[1,2-a]quinoxalines, underlining the versatility of this chemical framework (Xie et al., 2017).
Catalysis and Reaction Conditions
The development of eco-friendly protocols for synthesizing 2-sulfonyl quinolines/pyridines through sulfonylation of heteroaromatic N-oxides highlights the potential of quinoxaline derivatives in catalysis and synthetic chemistry. Such processes emphasize the role of these compounds in facilitating reactions under mild, metal- and oxidant-free conditions, thus offering a sustainable approach to synthesizing complex molecules (Peng et al., 2019).
Anion Recognition and Sensing
Quinoxaline derivatives have also been investigated for their potential in anion recognition and sensing. For example, fluorinated dipyrrolylquinoxaline compounds have shown enhanced affinities for anions such as fluoride, chloride, and dihydrogen phosphate, compared to non-fluorinated counterparts. This suggests their utility in developing sensitive and selective sensors for environmental and biological applications (Anzenbacher et al., 2000).
Hybrid Molecules with Biological Activity
The sulfonamide group, often part of quinoxaline derivatives' structure, is known for its presence in various pharmacologically active compounds. Sulfonamide-based hybrids, incorporating structures like quinoxalines, have shown a wide range of biological activities, indicating the potential of this compound in medicinal chemistry and drug discovery (Ghomashi et al., 2022).
Properties
IUPAC Name |
2-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-25(23,14-4-3-8-18-10-14)21-9-7-13(12-21)24-17-11-19-15-5-1-2-6-16(15)20-17/h1-6,8,10-11,13H,7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXCETMWCCWVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
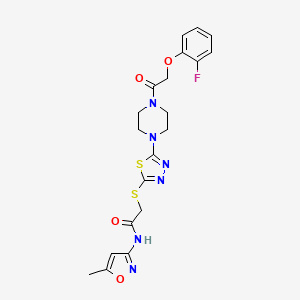
![4-{2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2927109.png)

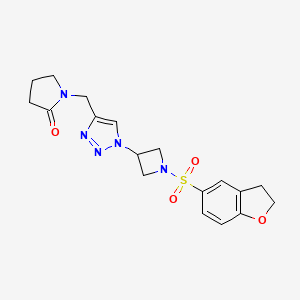
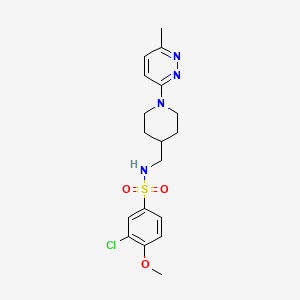
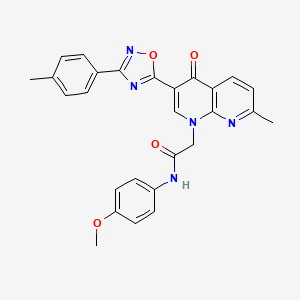
![3-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2927118.png)
![5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2927121.png)
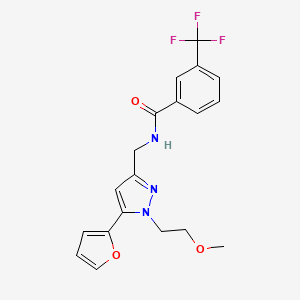
![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2927123.png)
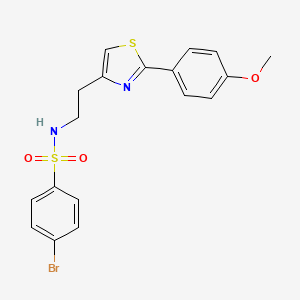

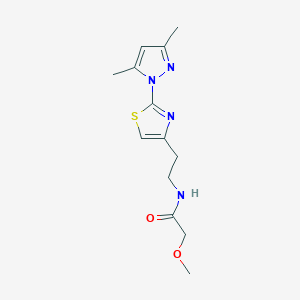
![(2Z)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2927131.png)
